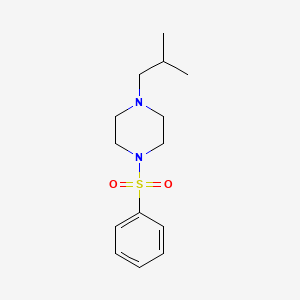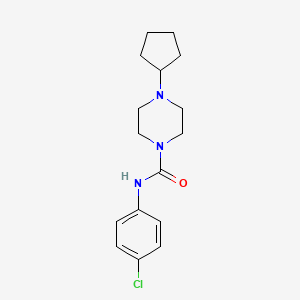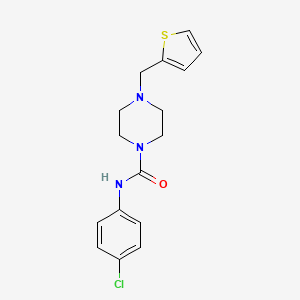
N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, oncology, and immunology.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide involves its binding to the dopamine D3 receptor and inhibiting its activation by dopamine. This leads to a decrease in the release of dopamine in the brain, which is associated with the reward and motivation pathways. In cancer cells, this compound induces apoptosis by targeting the mitochondrial pathway and activating caspase-9 and -3. In immune cells, this compound inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB and promotes the differentiation of regulatory T cells by activating the STAT5 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, depending on the target cells and tissues. In the brain, this compound reduces the release of dopamine and inhibits the reward and motivation pathways, leading to a decrease in drug-seeking behavior and addiction. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, leading to a decrease in tumor growth. In immune cells, this compound inhibits the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells, leading to a decrease in inflammation and autoimmunity.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high selectivity for the dopamine D3 receptor, its ability to induce apoptosis in cancer cells, and its ability to modulate the immune response. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of the experimental conditions is necessary to obtain reliable and reproducible results.
Orientations Futures
There are several future directions for the research on N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide. In neuroscience, this compound could be further investigated for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In oncology, this compound could be further studied for its potential use in combination therapy with other anti-cancer drugs. In immunology, this compound could be further explored for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Moreover, the development of new analogs and derivatives of this compound could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Applications De Recherche Scientifique
N-(3-bromophenyl)-4-(2-methoxybenzyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, it has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This compound has been investigated for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease.
In oncology, this compound has been studied for its ability to inhibit the growth and proliferation of cancer cells. It has been shown to induce apoptosis in cancer cells by targeting the mitochondrial pathway. This compound has been investigated for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
In immunology, this compound has been studied for its ability to modulate the immune response. It has been shown to inhibit the production of pro-inflammatory cytokines and to promote the differentiation of regulatory T cells. This compound has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(3-bromophenyl)-4-[(2-methoxyphenyl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O2/c1-25-18-8-3-2-5-15(18)14-22-9-11-23(12-10-22)19(24)21-17-7-4-6-16(20)13-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWGNQVTZUCQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chloro-3-methylphenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4284665.png)

![ethyl 4-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B4284679.png)
![N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284693.png)

![2-(allyloxy)-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4284708.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide](/img/structure/B4284714.png)
![N-allyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284717.png)

![2-(2,2-dimethylpropanoyl)-3-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}acrylonitrile](/img/structure/B4284723.png)




